双酚A单苄醚

概览

描述

Bisphenol A Monobenzyl Ether (BPA-MBE) is a derivative of Bisphenol A (BPA), which is widely known for its application in the production of polycarbonate plastics and epoxy resins. BPA-MBE, while not directly mentioned in the provided papers, can be inferred to share some chemical properties with BPA and its derivatives due to the structural similarities. The papers provided discuss various BPA derivatives and their synthesis, properties, and applications, which can be relevant to understanding BPA-MBE.

Synthesis Analysis

The synthesis of BPA derivatives typically involves condensation reactions or nucleophilic aromatic substitution. For instance, aromatic tetraamine monomers with ether linkages were synthesized by nucleophilic aromatic substitution followed by reduction . Similarly, silylated bisphenols underwent bulk condensations to form aromatic poly(ether ketone)s . These methods could potentially be adapted for the synthesis of BPA-MBE by selecting appropriate monomers and reaction conditions.

Molecular Structure Analysis

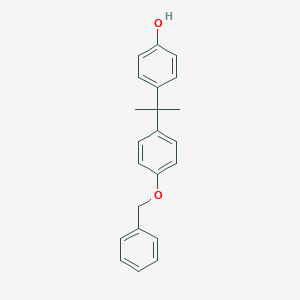

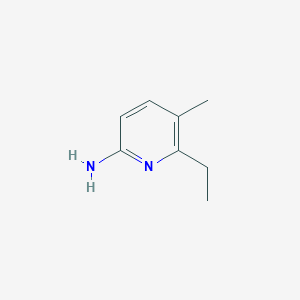

The molecular structure of BPA-MBE would consist of the bisphenol A backbone with a benzyl ether moiety. This structure is likely to influence its physical and chemical properties, such as solubility and thermal stability. The papers discuss the synthesis of BPA derivatives with various substituents, which affect their molecular structure and properties .

Chemical Reactions Analysis

BPA derivatives can participate in a variety of chemical reactions, including polycondensation to form polymers . The presence of ether linkages in BPA-MBE could facilitate reactions with other monomers to create polymers with specific properties, such as increased solubility or improved thermal stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of BPA derivatives are influenced by their molecular structure. For example, the presence of flexible ether linkages in the monomers can lead to the synthesis of polymers with high solubility and thermal stability . The glass transition temperatures and thermal stability of the polymers are key properties that are often reported . BPA-MBE is expected to have similar properties, which would be determined by its specific molecular structure.

科研应用

自由基清除活性

对双酚A单苄醚衍生物进行了自由基清除活性的研究。例如,从海洋红藻Symphyocladia latiuscula中分离出的化合物,即高溴化的单酚和双酚,展示了强大的自由基清除能力,突显了它们在抗氧化应用中的潜力 (Duan, Li, & Wang, 2007)。

材料科学和聚合物研究

双酚A单苄醚在材料科学中至关重要,特别是在聚合物研究中。它被用于合成新型磺化聚(醚醚酮)以用于燃料电池应用,展示了它在推动可再生能源技术方面的重要性 (Li et al., 2009)。此外,它的衍生物参与了热聚合过程,表明它在创造具有独特性能的专用聚合物中的作用 (Sekiguchi, Kang, Tersac, & Sillion, 1991)。

牙科应用

在牙科领域,双酚A单苄醚衍生物有助于开发耐用的牙科树脂。研究集中在基于醚的单体和聚合物上,这些材料对口腔环境中的酶解和水解具有抗性,旨在获得更持久的牙科材料 (González-Bonet等,2015)。

抗癌和抗真菌特性

双酚A单苄醚的某些衍生物,如海洋溴酚类化合物,已被发现具有抗癌和抗真菌活性。这些化合物已经展示了在抑制癌细胞生长和作为控制农业应用中真菌感染的有效药剂方面的潜力 (Liu et al., 2015),(Liu et al., 2014)。

Safety And Hazards

BPA is present in some water bottles, baby bottles, dental fillings and sealants, dental and medical devices, safety equipment, compact disks, household electronic items, and sports equipment . It also occurs in epoxy resins, which coat the inside of food and drink cans . There are concerns that it may disrupt hormones . Moreover, studies in animals have suggested it may be toxic .

未来方向

Given the temporary human tolerable daily intake (TDI) value of 4 µg/kg b.w./day recently laid down by the European Food Safety Authority (EFSA), these results, especially those for the BPA in canned dog foods, merit further attention and investigation . More research is needed to understand the human health effects of exposure to BPA .

性质

IUPAC Name |

4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJGIQBNDJMGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450234 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A Monobenzyl Ether | |

CAS RN |

42781-88-4 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)